2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine
Description
Structure and Synthesis
2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is a heterocyclic compound featuring a piperidine core substituted with a naphthalene-2-sulfonyl group at the 1-position and a pyrazine ring linked via an ether bond at the 4-position. Its synthesis typically involves coupling 2-(piperidin-4-yloxy)pyrazine hydrochloride with naphthalene-2-sulfonyl chloride under anhydrous conditions (e.g., dry THF) using protocols like "GP1" (General Procedure 1) . The product is characterized via NMR (¹H, ¹³C), HRMS, and UPLC-MS to confirm purity and structure .
Properties
IUPAC Name |
2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)oxypyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-26(24,18-6-5-15-3-1-2-4-16(15)13-18)22-11-7-17(8-12-22)25-19-14-20-9-10-21-19/h1-6,9-10,13-14,17H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGWRCLZALCWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Naphthalenesulfonyl Group: This step involves the sulfonylation of the piperidine ring with naphthalene-2-sulfonyl chloride under basic conditions.
Formation of the Pyrazine Ring: The final step involves the coupling of the naphthalenesulfonyl-piperidine intermediate with a pyrazine derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group serves as a key site for nucleophilic displacement due to its electron-withdrawing nature.
Example : Reaction with benzylamine under basic conditions replaces the naphthalenesulfonyl group, forming 2-((1-benzylpiperidin-4-yl)oxy)pyrazine.
Oxidation Reactions
The piperidine ring and ether linkage are susceptible to oxidation under controlled conditions.
Mechanistic Insight : N-oxidation occurs via electrophilic attack on the piperidine nitrogen, while ether cleavage follows radical pathways .
Electrophilic Substitution on the Pyrazine Ring
The pyrazine core undergoes regioselective electrophilic substitution at electron-deficient positions.
Note : Halogenation typically occurs at position 3 of the pyrazine ring due to directing effects of the oxygen linker .
Hydrolysis of the Ether Linkage
The ether bond between pyrazine and piperidine hydrolyzes under acidic or alkaline conditions.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Pyrazine-2-ol + sulfonated piperidine | |
| Alkaline Hydrolysis | NaOH (aq.), 80°C | Same as above |
Application : Hydrolysis is utilized to regenerate intermediates for further functionalization .
Cross-Coupling Reactions
The pyrazine ring participates in palladium-catalyzed cross-coupling for structural diversification.
Example : Suzuki coupling with phenylboronic acid introduces aryl groups at position 5 of the pyrazine ring .
Reductive Alkylation of the Piperidine Ring
The piperidine nitrogen undergoes reductive alkylation despite sulfonyl protection.
| Reagents/Conditions | Products | Reference |
|---|---|---|
| Aldehyde/ketone, NaBH₃CN | N-Alkylated piperidine derivatives | |
| H₂, Pd/C (high pressure) | Secondary amine analogs |
Limitation : Steric hindrance from the naphthalenesulfonyl group reduces reaction efficiency .
Interactions with Biological Targets
While not a classical reaction, binding studies reveal dynamic non-covalent interactions:
| Target | Interaction Type | Analytical Method | Reference |
|---|---|---|---|
| Histamine H₃ Receptor | π–π stacking (naphthalene-Trp402) | SPR, FRET | |
| Acetylcholinesterase | Hydrogen bonding (pyrazine-Tyr337) | Molecular docking |
Key Finding : The sulfonyl group enhances binding affinity to enzymatic pockets via polar interactions .
Scientific Research Applications
Chemistry
Building Block for Synthesis
This compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, making it valuable in synthetic organic chemistry.
Reagent in Organic Reactions
It has been utilized as a reagent in multiple organic reactions, including nucleophilic substitutions and oxidation-reduction processes. The ability to undergo transformations such as oxidation to form sulfoxides or sulfones enhances its utility in chemical synthesis.
Biology
Biological Activity Overview
Research indicates that 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use in treating infections.
- Anticancer Potential : Investigations have shown promise in inhibiting cell proliferation in certain cancer cell lines, suggesting its role in cancer therapy.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which could be beneficial in developing therapeutic agents targeting metabolic disorders .
Medicine
Therapeutic Applications
The compound has been explored for its potential as a therapeutic agent for various diseases, including:
- Cancer Treatment : Studies have focused on its cytotoxic effects against cancerous cells, revealing significant activity that warrants further investigation into its mechanisms of action.
- Neurological Disorders : Research is ongoing into its effects on neurological conditions, with potential applications in treating disorders like Alzheimer's disease through modulation of receptor activity .
Industry
Catalyst Development
In industrial applications, this compound is being investigated for its role as a catalyst in various chemical processes. Its unique properties may enhance reaction efficiencies and product yields .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various piperidine derivatives, including 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine. Results indicated significant inhibition of cell growth in breast cancer cell lines, highlighting the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Research conducted at a university laboratory assessed the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable antimicrobial activity, suggesting its application in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Key Features
- Molecular Weight : Calculated as 396.46 g/mol (C₁₉H₂₀N₃O₃S).
Structural analogs of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine are synthesized by modifying the sulfonyl substituent, heterocyclic core, or peripheral functional groups. Below is a detailed comparison:
Key Observations
Sulfonyl Group Modifications: Pyrazole-based analogs (e.g., Compounds 2, 9, 12) replace the naphthalene sulfonyl with substituted pyrazole sulfonyl groups. These substitutions reduce molecular weight (e.g., 324.11 g/mol for Compound 2 vs. 396.46 g/mol for the parent compound) and alter hydrophobicity. Bulkier groups like tert-butyl (Compound 12) improve synthetic yields (75%) compared to smaller substituents (20% for Compound 9), likely due to steric stabilization during coupling .
Core Heterocycle Variations :
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., CAS 330826-62-5) introduce an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This modification may improve target binding in biological systems but could reduce membrane permeability .
Biological Activity
2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure, which includes a pyrazine ring, a piperidine moiety, and a naphthalenesulfonyl group, contributes to its diverse biological effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine typically involves several key steps:
- Formation of the Piperidine Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Naphthalenesulfonyl Group : Sulfonylation reactions using naphthalene-2-sulfonyl chloride under basic conditions are common.
- Formation of the Pyrazine Ring : Coupling the naphthalenesulfonyl-piperidine intermediate with a pyrazine derivative under suitable reaction conditions completes the synthesis .
Antimicrobial Activity
Research indicates that 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, showcasing potent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known for their ability to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. Studies suggest that modifications to the pyrazole structure can enhance its efficacy as an antitumor agent .
The mechanism of action for 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine involves interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact targets may vary depending on the biological context .
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine | Structure | Antimicrobial, Anticancer |
| 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine | Similar structure | Moderate antimicrobial activity |
| 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine | Similar structure | Under investigation |
Case Studies
- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives for their antimicrobial properties, highlighting that compounds similar to 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine showed significant activity against antibiotic-resistant bacteria .
- Anticancer Research : In another study focusing on the structure–activity relationship (SAR), modifications to the pyrazole framework were shown to enhance anticancer activity against specific cancer cell lines, indicating that structural optimization could lead to more effective therapeutic agents .
Q & A
Q. How can the structural identity of 2-((1-(naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine be confirmed experimentally?
- Methodological Answer: Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to assign protons and carbons in the naphthalene sulfonyl, piperidine, and pyrazine moieties. Compare chemical shifts with similar piperazine derivatives (e.g., 1-(2-fluorophenyl)piperazine) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, sulfonyl groups often produce distinct fragmentation ions .
- Infrared (IR) Spectroscopy: Identify functional groups like sulfonyl (S=O, ~1350–1150 cm) and pyrazine C-N stretches .
Q. What synthetic routes are reported for piperidine-pyrazine hybrids, and how can they be optimized for this compound?
- Methodological Answer:
- Key Steps:
Piperidine Functionalization: Sulfonylation of piperidine using naphthalene-2-sulfonyl chloride under basic conditions (e.g., KCO/DMF) .
Oxy-Linkage Formation: Coupling the sulfonylated piperidine with pyrazine via Mitsunobu reaction (e.g., DIAD/PPh) or nucleophilic substitution .
- Optimization Strategies:
- Use anhydrous solvents to minimize hydrolysis of sulfonyl intermediates .
- Monitor reaction progress with TLC or LC-MS to isolate intermediates .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate → dichloromethane/methanol) to separate polar pyrazine derivatives .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility data for sulfonated piperidines .
- HPLC: For high-purity batches, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on pyrazine or naphthalene) impact biological activity in SAR studies?
- Methodological Answer:
- Substituent Effects:
- Pyrazine Modifications: Electron-withdrawing groups (e.g., Cl, NO) enhance binding to targets like kinases, as seen in pyrazine-piperazine hybrids .
- Naphthalene Substituents: Bulky groups (e.g., methoxy) on naphthalene may improve lipophilicity and membrane permeability .
- Experimental Design:
- Synthesize analogs via parallel synthesis .
- Test in vitro activity against relevant targets (e.g., enzyme inhibition assays) and correlate with computed logP/TPSA values .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer:
- ADME Prediction:
- LogP Calculation: Use software like MarvinSuite or ACD/Labs to estimate lipophilicity. Sulfonyl groups reduce logP, while pyrazine increases polarity .
- TPSA (Topological Polar Surface Area): Calculate TPSA to predict blood-brain barrier permeability (values >60 Å suggest low CNS penetration) .
- Docking Studies: Model interactions with target proteins (e.g., PI3K or serotonin receptors) using AutoDock Vina, referencing piperazine-sulfonyl pharmacophores .
Q. How can contradictions in analytical data (e.g., NMR vs. MS) be resolved during characterization?
- Methodological Answer:
- Orthogonal Validation:
- If NMR suggests impurities, cross-validate with HPLC-MS to detect co-eluting species .
- For ambiguous -NMR signals, use DEPT-135 or HSQC to assign carbons unambiguously .
- Dynamic Light Scattering (DLS): Check for aggregation in solution, which may distort spectral data .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry | |
| logP | Computational Prediction (MarvinSuite) | |
| Synthetic Yield Optimization | Reaction Monitoring via LC-MS | |
| TPSA | SwissADME Calculation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
